molecular formula C15H15Cl2N3O2 B2697771 3,4-dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide CAS No. 1396559-15-1

3,4-dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide

Cat. No. B2697771
CAS RN: 1396559-15-1
M. Wt: 340.2
InChI Key: FYVFTMPBMAWDEH-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as 'DCPEB' and is synthesized using a specific method.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Compounds : Research has been conducted on synthesizing novel compounds derived from similar structures for potential biological activities. For instance, compounds like 3-methylbenzodifuran-2-carboxamide and thiazolopyrimidines have been synthesized from related structures for their potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Antifungal and Herbicide Safening Activity : N-(4,6-Dichloropyrimidine-2-yl)benzamide, a similar compound, has shown promising antifungal activity and potential as a herbicide safener, highlighting the application of these compounds in agricultural sciences (Zheng et al., 2018).

Medicinal Applications

  • Treatment of Epilepsy : Compounds like N-pyridyl and pyrimidine benzamides have been identified as active agents in models of epilepsy and pain, demonstrating the potential medicinal applications of such structures (Amato et al., 2011).

  • Anti-Tubercular Activity : Novel derivatives like 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide have shown significant anti-tubercular activity, suggesting their potential use in treating tuberculosis (Nimbalkar et al., 2018).

properties

IUPAC Name

3,4-dichloro-N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O2/c1-2-11-8-14(21)20(9-19-11)6-5-18-15(22)10-3-4-12(16)13(17)7-10/h3-4,7-9H,2,5-6H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVFTMPBMAWDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C=N1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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